
Stibine, chlorooxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine, chlorooxo- is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is composed of antimony, hydrogen, and oxygen, and is known for its unique properties that make it useful in various laboratory experiments.
Wirkmechanismus
The mechanism of action of stibine, chlorooxo- is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins, which can lead to the death of cells.
Biochemische Und Physiologische Effekte
Stibine, chlorooxo- has been found to have a number of biochemical and physiological effects. For example, it has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, stibine, chlorooxo- has been found to induce apoptosis, or programmed cell death, in certain types of cells.
Vorteile Und Einschränkungen Für Laborexperimente
Stibine, chlorooxo- has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and is readily available. Additionally, it has a high degree of purity, which makes it useful for a wide range of experiments. However, there are also some limitations to the use of stibine, chlorooxo-. For example, it can be toxic to certain types of cells, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving stibine, chlorooxo-. For example, researchers are exploring the potential use of this compound in the treatment of cancer and other medical conditions. Additionally, there is ongoing research into the mechanism of action of stibine, chlorooxo-, which could lead to the development of new drugs and treatments. Finally, researchers are also exploring new synthesis methods for stibine, chlorooxo-, which could improve its purity and usefulness in laboratory experiments.
Conclusion:
In conclusion, stibine, chlorooxo- is a chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it useful in a variety of laboratory experiments, and it has shown promise in the treatment of certain medical conditions. As research into this compound continues, it is likely that new applications and uses will be discovered.
Synthesemethoden
The synthesis of stibine, chlorooxo- involves the reaction of antimony trioxide with hydrochloric acid and hydrogen peroxide. This process results in the formation of stibine, chlorooxo- as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Stibine, chlorooxo- is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, and is also used in the production of semiconductors and other electronic devices. Additionally, stibine, chlorooxo- has been found to be effective in the treatment of certain medical conditions.
Eigenschaften
CAS-Nummer |
7791-08-4 |
|---|---|
Produktname |
Stibine, chlorooxo- |
Molekularformel |
ClHOSb |
Molekulargewicht |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChI-Schlüssel |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
Kanonische SMILES |
O=[Sb].Cl |
Andere CAS-Nummern |
7791-08-4 |
Synonyme |
SbOCl, Antimony chloride oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




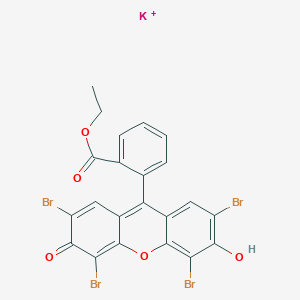
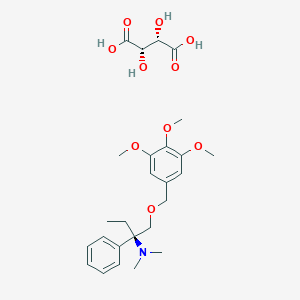
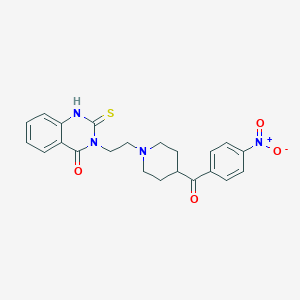
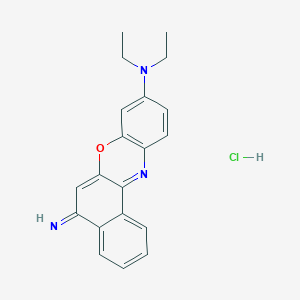
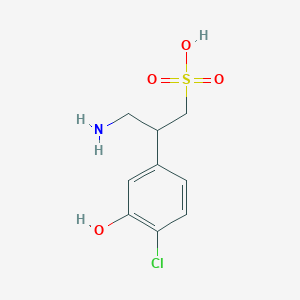

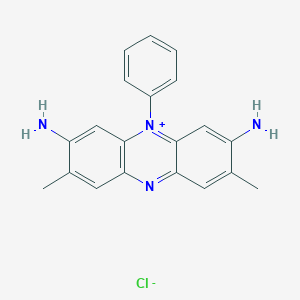



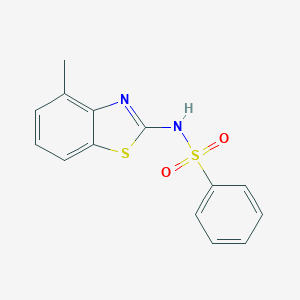
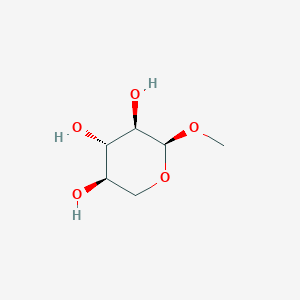
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)